molecular formula C18H18N4O2S B11965031 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11965031
M. Wt: 354.4 g/mol
InChI Key: LWTOEHYQGJDDHA-YBFXNURJSA-N
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Description

4-((2,3-DI-MEO-BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-DI-MEO-BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the triazole derivative and 2,3-dimethoxybenzaldehyde.

    Addition of the Hydrosulfide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The triazole ring and benzylidene group can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-((2,3-DI-MEO-BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its wide range of biological activities.

    Benzylidene Derivatives: Compounds with similar benzylidene groups, used in various chemical and biological applications.

    Hydrosulfide Derivatives: Compounds containing hydrosulfide groups, known for their reactivity and potential biological activities.

Uniqueness

4-((2,3-DI-MEO-BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique due to the combination of its triazole ring, benzylidene group, and hydrosulfide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-12-7-9-13(10-8-12)17-20-21-18(25)22(17)19-11-14-5-4-6-15(23-2)16(14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+

InChI Key

LWTOEHYQGJDDHA-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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